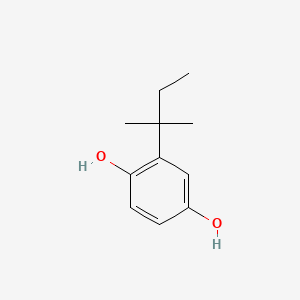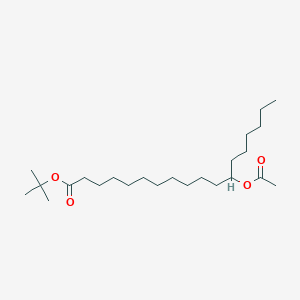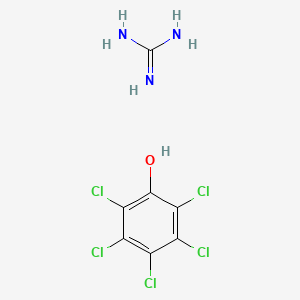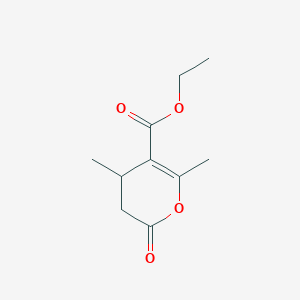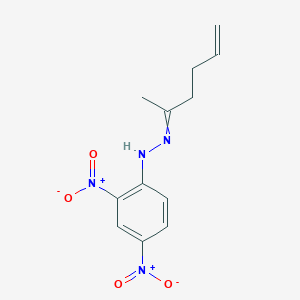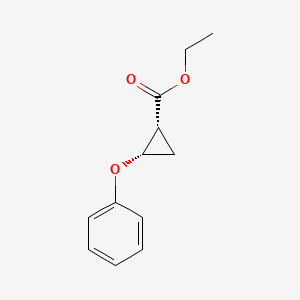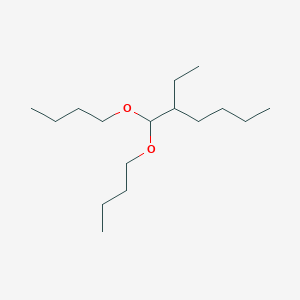
3-(Dibutoxymethyl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibutoxymethyl)heptane is an organic compound with the molecular formula C16H34O2 It is a derivative of heptane, characterized by the presence of two butoxy groups attached to a methyl group on the third carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutoxymethyl)heptane typically involves the alkylation of heptane with dibutyl ether in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction can be represented as follows:
Heptane+Dibutyl etherAcid catalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutoxymethyl)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Dibutoxymethyl)heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Dibutoxymethyl)heptane involves its interaction with molecular targets through its butoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic environments within biological systems.
Comparison with Similar Compounds
Similar Compounds
Heptane: A straight-chain alkane with similar hydrophobic properties but lacking the butoxy groups.
2,2,4-Trimethylpentane: Another branched alkane with different substituents, used as a reference fuel in octane rating.
Dibutyl ether: A related compound used in the synthesis of 3-(Dibutoxymethyl)heptane.
Uniqueness
This compound is unique due to the presence of two butoxy groups, which impart distinct chemical and physical properties compared to other similar compounds. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions.
Properties
CAS No. |
5460-40-2 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
3-(dibutoxymethyl)heptane |
InChI |
InChI=1S/C16H34O2/c1-5-9-12-15(8-4)16(17-13-10-6-2)18-14-11-7-3/h15-16H,5-14H2,1-4H3 |
InChI Key |
GXWYMXOQFFBFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


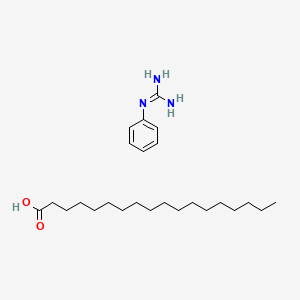


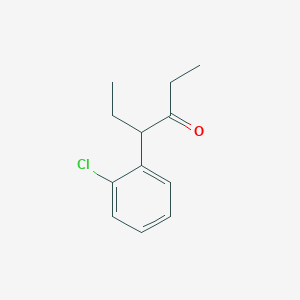
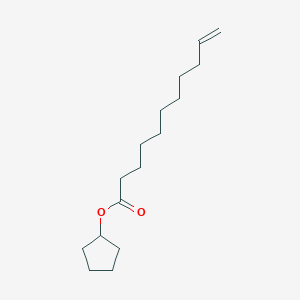
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
